molecular formula C13H17BN2O2 B2869588 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1315350-04-9

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2869588
CAS No.: 1315350-04-9
M. Wt: 244.1
InChI Key: VRJYXVCVZGMIGS-UHFFFAOYSA-N
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Description

“4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound that contains a boronic acid pinacol ester functional group . This functional group is ideal for Suzuki cross-coupling reactions, which are used to extend the size of the structure .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C12H18BNO2 . It contains a boronic acid pinacol ester functional group attached to a benzene ring .


Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions . These reactions are used to extend the size of the structure .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C . It also has a molar refractivity of 63.1±0.4 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

This compound serves as an intermediate in the synthesis of complex molecules. For instance, Wu et al. (2021) synthesized derivatives of this compound and characterized their structures using spectroscopy and X-ray diffraction. Their study highlighted the importance of Density Functional Theory (DFT) calculations in understanding the molecular structure and vibrational properties, thereby aiding in the design of molecules with tailored properties (Qing-mei Wu et al., 2021).

Microwave-assisted Synthesis

The compound is also pivotal in microwave-assisted synthesis methods. Theis et al. (2009) demonstrated the synthesis of hyperbranched epoxide-amine adducts using a one-pot microwave-assisted reaction. This method represents a significant advancement in the synthesis of complex polymers, showcasing the compound's utility in polymer science (J. Theis et al., 2009).

Environmental Studies

In environmental studies, the compound's derivatives have been used to investigate the abiotic transformation of pollutants. Nödler et al. (2012) explored how derivatives can interact with environmental contaminants, providing insights into the fate of pollutants and suggesting pathways for their degradation (K. Nödler et al., 2012).

Corrosion Inhibition

The compound finds application in the study of corrosion inhibition. Chaouiki et al. (2018) synthesized benzonitrile derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel. Their research demonstrates the potential of such compounds in protecting metals against corrosion, highlighting the importance of molecular structure on corrosion inhibition efficiency (A. Chaouiki et al., 2018).

Antimicrobial Studies

Furthermore, compounds derived from 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been investigated for their antimicrobial properties. Abd El-Meguid (2014) synthesized compounds incorporating the benzoimidazole moiety, attached to different amino acids and sulfamoyl analogues, demonstrating significant antimicrobial activity against various pathogens (E. A. Abd El-Meguid, 2014).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it is recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

The future directions of this compound could involve its use in further Suzuki cross-coupling reactions to create larger and more complex structures . Additionally, its use in the synthesis of other compounds through borylation and hydroboration reactions could also be explored .

Properties

IUPAC Name

4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJYXVCVZGMIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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